2-Fluoroethyl fluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoroethyl 2-fluoroacetate is an organic compound with the chemical formula FCH₂CO₂CH₂CH₂F. It is the fluoroacetate ester of 2-fluoroethanol, or in other words, the 2-fluoroethyl ester of fluoroacetic acid . This compound is known for its high toxicity, being twice as toxic as methyl fluoroacetate .
Preparation Methods
2-Fluoroethyl 2-fluoroacetate can be synthesized through the reaction of 2-fluoroethanol with fluoroacetic acid. One common method involves the reaction of 2-fluoroethanol with fluoroacetic anhydride in the presence of a base such as pyridine . Another method involves the reaction of 2-fluoroethanol with fluoroacetyl chloride in the presence of a base like triethylamine . Industrial production methods typically involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Fluoroethyl 2-fluoroacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to produce 2-fluoroethanol and fluoroacetic acid.
Oxidation: It can be oxidized to produce fluoroacetic acid and other oxidation products.
Substitution: It can undergo nucleophilic substitution reactions where the fluoroethyl group is replaced by other nucleophiles.
Common reagents used in these reactions include water for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like sodium hydroxide for substitution reactions . The major products formed from these reactions are 2-fluoroethanol, fluoroacetic acid, and various substituted products depending on the nucleophile used .
Scientific Research Applications
2-Fluoroethyl 2-fluoroacetate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-fluoroethyl 2-fluoroacetate involves its conversion to fluoroacetate in the body. Fluoroacetate is then converted to fluorocitrate, which inhibits aconitase, an enzyme in the citric acid cycle . This inhibition disrupts cellular respiration and energy production, leading to toxic effects .
Comparison with Similar Compounds
2-Fluoroethyl 2-fluoroacetate is similar to other fluoroacetates such as methyl fluoroacetate, fluoroacetic acid, sodium fluoroacetate, and fluoroacetamide . it is unique in its higher toxicity compared to methyl fluoroacetate and its specific applications in organic synthesis and enzyme inhibition studies .
Similar Compounds
- Methyl fluoroacetate
- Fluoroacetic acid
- Sodium fluoroacetate
- Fluoroacetamide
- 2-Fluoroethanol
Properties
CAS No. |
459-99-4 |
---|---|
Molecular Formula |
C4H6F2O2 |
Molecular Weight |
124.09 g/mol |
IUPAC Name |
2-fluoroethyl 2-fluoroacetate |
InChI |
InChI=1S/C4H6F2O2/c5-1-2-8-4(7)3-6/h1-3H2 |
InChI Key |
ZIJVALRYXQXDOL-UHFFFAOYSA-N |
Canonical SMILES |
C(CF)OC(=O)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.